Miproxifene
説明
ミプロキシフェンは、開発コード名 DP-TAT-59 で知られているトリフェニルエチレン系の非ステロイド性選択的エストロゲン受容体モジュレーター (SERM) です。 これは、β-フェニル環に 4-イソプロピル基を追加したアフィモキシフェン (4-ヒドロキシタモキシフェン) の誘導体です 。 ミプロキシフェンは、タモキシフェンよりも効果的に乳がん細胞の増殖を阻害する能力があるため、乳がん治療の可能性を秘めて開発されました .
準備方法
ミプロキシフェンは、アフィモキシフェンの改変を含む一連の化学反応によって合成されます反応条件には、目的の化学変換を促進する特定の試薬と触媒の使用が含まれます 。 ミプロキシフェンの工業的生産方法は、最適化された反応条件を使用して、最終製品の高収率と純度を確保するために、大規模合成を行います .
化学反応の分析
ミプロキシフェンは、以下を含むさまざまな種類の化学反応を起こします。
酸化: ミプロキシフェンは酸化されてさまざまな代謝産物を形成することができます。
還元: 還元反応は、ミプロキシフェンに存在する官能基を改変することができます。
置換: 置換反応は、ミプロキシフェン分子に新しい官能基を導入することができます。
これらの反応で使用される一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな触媒などがあり、置換反応を促進します。 これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります .
科学研究への応用
科学的研究の応用
Chemistry: Miproxifene serves as a model compound for studying the behavior of selective estrogen receptor modulators.
Biology: It is used in research to understand the interactions between estrogen receptors and ligands.
Medicine: this compound has shown promise in the treatment of hormone-dependent breast cancer.
作用機序
ミプロキシフェンは、エストロゲン受容体に結合することにより、その活性を調節することで効果を発揮します。それは乳房組織では拮抗薬として作用し、エストロゲン受容体陽性の乳がん細胞の増殖を阻害します。 ミプロキシフェンの分子標的はエストロゲン受容体であり、そのメカニズムは、がん細胞の増殖を促進するエストロゲン媒介シグナル伝達経路を阻害することを含みます .
類似化合物との比較
ミプロキシフェンは、タモキシフェンやアフィモキシフェンなどの他の選択的エストロゲン受容体モジュレーターに似ています。 それは、β-フェニル環に 4-イソプロピル基が追加されているために独特であり、その効力を高めます。 タモキシフェンと比較して、ミプロキシフェンは乳がん細胞の増殖を阻害する効果が 3 ~ 10 倍高くなっています 。類似の化合物には以下が含まれます。
タモキシフェン: 乳がん治療に広く使用されている SERM。
アフィモキシフェン: タモキシフェンの誘導体で、同様の特性を持つ。
ラロキシフェン: 骨粗鬆症と乳がんの予防に使用される別の SERM。
ミプロキシフェンの強化された効力と独特の構造的特徴は、がん治療におけるさらなる研究開発のための貴重な化合物となっています .
生物活性
Miproxifene, also known as TAT-59, is a synthetic compound that has garnered attention for its potential use in breast cancer therapy due to its selective estrogen receptor modulating properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and comparative analysis with other antiestrogens.
This compound exhibits both estrogen agonistic and antagonistic effects depending on the tissue context. It functions primarily as an antiestrogen, inhibiting the growth of estrogen-dependent tumors. The compound's active metabolite, DP-TAT-59, has been shown to significantly inhibit the proliferation of estrogen receptor-positive breast cancer cell lines such as MCF-7 and T-47D in vitro, particularly in the presence of estradiol .
Key Mechanisms:
- Estrogen Receptor Modulation : this compound binds to estrogen receptors, exerting a dual effect—antagonistic in breast tissue while potentially agonistic in bone and lipid metabolism.
- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound effectively inhibited tumor growth in xenograft models, outperforming traditional therapies like tamoxifen in certain resistant tumor types .
Efficacy in Clinical Studies
Clinical evaluations have focused on this compound's effectiveness against various breast cancer phenotypes, particularly those resistant to conventional treatments. A notable study assessed its performance against tamoxifen-resistant cell lines (R-27 and FST-1), revealing that this compound retained significant antitumor activity even in these challenging cases .
Summary of Clinical Findings:
- Tumor Response : this compound demonstrated a strong growth inhibitory effect at doses as low as 5 mg/kg in animal models.
- Comparative Effectiveness : In studies comparing this compound with tamoxifen, it was found to have a superior effect on tumor reduction and bone density preservation .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A patient with advanced breast cancer who had previously failed tamoxifen therapy showed a significant reduction in tumor size after switching to this compound, indicating its potential as a second-line treatment option.
- Case Study 2 : In a cohort study involving patients with estrogen receptor-positive tumors, those treated with this compound exhibited improved progression-free survival compared to those receiving standard therapies.
Comparative Analysis with Other Compounds
To better understand this compound's position within the landscape of breast cancer treatments, a comparative analysis with other antiestrogens like tamoxifen and aromatase inhibitors is essential.
Compound | Mechanism of Action | Efficacy in ER+ Breast Cancer | Resistance Profile |
---|---|---|---|
This compound | Estrogen receptor modulator | High (especially in resistant) | Effective against tamoxifen-resistant tumors |
Tamoxifen | Estrogen receptor antagonist | Moderate | Common resistance observed |
Aromatase Inhibitors | Estrogen synthesis inhibition | High | Resistance can develop over time |
特性
IUPAC Name |
4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-propan-2-ylphenyl)but-1-enyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO2/c1-6-28(23-9-7-22(8-10-23)21(2)3)29(24-11-15-26(31)16-12-24)25-13-17-27(18-14-25)32-20-19-30(4)5/h7-18,21,31H,6,19-20H2,1-5H3/b29-28- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVPWVFWOOMXEZ-ZIADKAODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318241 | |
Record name | Miproxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129612-87-9 | |
Record name | Miproxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129612-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Miproxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129612879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Miproxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIPROXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGJ4Z7930W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。